Cyclohexa-2,5-diene-1-carboxylic acid

Catalog No.
S604305
CAS No.
4794-04-1
M.F
C7H8O2
M. Wt
124.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclohexa-2,5-diene-1-carboxylic acid

CAS Number

4794-04-1

Product Name

Cyclohexa-2,5-diene-1-carboxylic acid

IUPAC Name

cyclohexa-2,5-diene-1-carboxylic acid

Molecular Formula

C7H8O2

Molecular Weight

124.14 g/mol

InChI

InChI=1S/C7H8O2/c8-7(9)6-4-2-1-3-5-6/h2-6H,1H2,(H,8,9)

InChI Key

SITZRXZBFQSDJO-UHFFFAOYSA-N

SMILES

C1C=CC(C=C1)C(=O)O

Synonyms

2,5-cyclohexadiene-1-carboxylic acid

Canonical SMILES

C1C=CC(C=C1)C(=O)O

Cyclohexa-2,5-diene-1-carboxylic acid is an organic compound characterized by its unique structural framework, which includes a cyclohexadiene ring and a carboxylic acid functional group. Its molecular formula is C7H8O2C_7H_8O_2 and it features a conjugated diene system that contributes to its chemical reactivity and biological activity. The compound is of interest due to its potential applications in organic synthesis and material science, as well as its role in various biological processes.

  • Dehydrogenation: The compound can undergo dehydrogenation to form more stable aromatic compounds. For instance, when subjected to specific catalytic conditions, it can be transformed into aromatic derivatives through tandem reactions involving olefination and decarboxylation .
  • Radical Reactions: It is known to engage in free radical reactions, particularly in the context of homolytic dissociation where the cyclohexadienyl radical can be generated. This radical is significant for chain propagation in various synthetic pathways .
  • Alkylation: The compound can also undergo alkylation reactions, particularly when deprotonated, allowing for the introduction of alkyl groups at specific positions on the cyclohexadiene framework .

Cyclohexa-2,5-diene-1-carboxylic acid exhibits various biological activities. It has been studied for its potential effects on cellular processes due to its ability to form reactive intermediates that can interact with biological macromolecules. Research indicates that derivatives of this compound may possess antimicrobial properties and could influence metabolic pathways through their interactions with enzymes or cellular receptors .

Several methods have been developed for synthesizing cyclohexa-2,5-diene-1-carboxylic acid:

  • Direct Synthesis from Cyclohexene Derivatives: One common approach involves the oxidation of cyclohexene derivatives followed by carboxylation processes.
  • Free Radical Mediated Synthesis: Another method utilizes free radical approaches to facilitate the formation of the diene structure from simpler precursors .
  • Esters and Derivatives: The synthesis of esters of cyclohexa-2,5-diene-1-carboxylic acid has also been explored, which can serve as intermediates in further synthetic applications .

Cyclohexa-2,5-diene-1-carboxylic acid finds applications across various fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
  • Material Science: The compound's unique structure makes it a candidate for developing new materials with specific properties, such as polymers with enhanced thermal stability or reactivity.
  • Biochemical Research: Its derivatives are often used in biological studies to explore enzyme mechanisms or cellular signaling pathways .

Studies on the interactions of cyclohexa-2,5-diene-1-carboxylic acid with other compounds reveal its potential as a reactive intermediate. Research has shown that the compound can participate in various coupling reactions and cross-coupling methodologies that are valuable in synthetic organic chemistry. Additionally, investigations into its radical species have highlighted its role in chain propagation during polymerization reactions .

Cyclohexa-2,5-diene-1-carboxylic acid shares structural similarities with several related compounds. Here are some notable examples:

Compound NameStructure TypeUnique Features
CyclohexeneCyclic alkeneLacks carboxylic functionality; more stable
Cyclohexa-1,3-dieneDieneDifferent position of double bonds; less reactive
1-Methylcyclohexa-2,5-diene-1-carboxylic acidSubstituted derivativeEnhanced steric hindrance affecting reactivity
1-Phenylcyclohexa-2,5-diene-1-carboxylic acidAromatic substitutionExhibits different electronic properties

Cyclohexa-2,5-diene-1-carboxylic acid stands out due to its specific arrangement of double bonds and functional groups that allow for unique reactivity patterns not observed in simpler alkenes or other cyclic compounds. Its ability to participate in diverse chemical transformations makes it a valuable compound for further exploration in both synthetic and biological contexts.

XLogP3

1.4

Other CAS

4794-04-1

Dates

Modify: 2023-07-20

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